molecular formula C24H18N2O4S2 B12138518 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12138518
M. Wt: 462.5 g/mol
InChI Key: RXAKGIJFIXLRAY-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including a hydroxy group, a thiophene ring, a methoxyphenyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, thiophene-2-carbaldehyde, and 6-methyl-2-aminobenzothiazole.

    Step 1 Formation of Pyrrolidine-2,3-dione Core: The initial step involves the formation of the pyrrolidine-2,3-dione core through a cyclization reaction. This can be achieved by reacting 2-methoxybenzaldehyde with a suitable amine under acidic or basic conditions.

    Step 2 Introduction of Benzothiazole Moiety: The benzothiazole ring is introduced via a condensation reaction between the cyclized product and 6-methyl-2-aminobenzothiazole.

    Step 3 Formation of the Hydroxy(thiophen-2-yl)methylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form hydroxyl groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Biological Probes: Can be used in the study of biological pathways.

Medicine

    Drug Development:

    Diagnostics: Use in the development of diagnostic agents due to its unique structural features.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy(thiophen-2-yl)methylidene group may also play a role in binding to specific sites on proteins or other biomolecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(furan-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Uniqueness

The presence of the thiophene ring in (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione distinguishes it from similar compounds

This compound , covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H18N2O4S2

Molecular Weight

462.5 g/mol

IUPAC Name

4-hydroxy-2-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O4S2/c1-13-9-10-15-18(12-13)32-24(25-15)26-20(14-6-3-4-7-16(14)30-2)19(22(28)23(26)29)21(27)17-8-5-11-31-17/h3-12,20,28H,1-2H3

InChI Key

RXAKGIJFIXLRAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC

Origin of Product

United States

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